(5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one
Description
(5R)-6α-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one is a bicyclic lactone characterized by a fused [3.3.0] ring system containing one nitrogen (aza) and one oxygen (oxa) heteroatom. The compound features a hydroxyl group at the 6α position and a ketone moiety at the 2-position, with stereochemical specificity at the 5R configuration.
Properties
IUPAC Name |
(7R,7aR)-7-hydroxy-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5-1-2-7-4(5)3-10-6(7)9/h4-5,8H,1-3H2/t4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDASDIGQWQAMP-RFZPGFLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(C1O)COC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2[C@@H]([C@@H]1O)COC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one typically involves multi-step organic reactions. One common approach is the rearrangement of norbornadiene derivatives through cycloaddition reactions, followed by functional group modifications . The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound can be challenging due to the high strain energy associated with the bicyclic ring system. advancements in catalytic processes and flow chemistry have enabled more efficient production methods. For instance, the use of palladium-catalyzed reactions and photochemical transformations has shown promise in scaling up the synthesis of such complex molecules .
Chemical Reactions Analysis
Hydrolysis and Ring-Opening Reactions
The lactam ring (1-aza-2-one) undergoes hydrolysis under acidic or basic conditions. For example:
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Acidic hydrolysis yields the corresponding amino acid derivative due to cleavage of the amide bond .
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Basic conditions may lead to ring expansion or decomposition, depending on the reaction time and temperature .
Table 1: Hydrolysis Conditions and Products
| Condition | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl, 1M) | H₂O, 80°C | (5R)-6α-hydroxy-3-oxabicyclo[3.3.0]octane-2-carboxylic acid | 72% | |
| Basic (NaOH, 0.5M) | EtOH, 25°C | Degraded fragments (unstable) | 35% |
Oxidation of the Hydroxy Group
The 6α-hydroxy group is susceptible to oxidation:
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Jones reagent (CrO₃/H₂SO₄) oxidizes the secondary alcohol to a ketone, forming (5R)-1-aza-3,6-dioxabicyclo[3.3.0]octane-2-one .
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Swern oxidation (oxalyl chloride/DMSO) provides milder conditions with retention of stereochemistry .
Table 2: Oxidation Reactions
| Oxidizing Agent | Conditions | Product | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Jones reagent | Acetone, 0°C | 6-keto derivative | Racemization observed | |
| Swern | CH₂Cl₂, -78°C | 6-keto derivative | Retention of (5R) |
Functionalization at Nitrogen
The lactam nitrogen participates in alkylation and acylation:
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Methylation with methyl iodide in the presence of NaH yields the N-methylated derivative .
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Acylation with acetic anhydride forms the N-acetyl product, enhancing solubility in nonpolar solvents .
Table 3: Nitrogen Functionalization
| Reaction | Reagents | Product | Application | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, NaH | N-Methyl lactam | Intermediate for drug synthesis | |
| Acylation | Ac₂O, pyridine | N-Acetyl lactam | Solubility modification |
Cycloaddition and Ring Strain Utilization
The bicyclo[3.3.0] framework exhibits strain-driven reactivity:
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Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) occur at the less hindered face of the bicyclic system .
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Photochemical [2+2] cycloadditions with alkenes have been reported for similar oxabicyclo compounds, though yields are moderate .
Biotransformation and Enzymatic Modifications
Microbial systems (e.g., Corynebacterium spp.) selectively oxidize or reduce functional groups:
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Dehydrogenation of the hydroxy group by Corynebacterium sp. G41 produces the 6-keto derivative with >90% enantiomeric excess .
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Esterase-mediated hydrolysis of acetylated derivatives regenerates the parent compound under mild conditions .
Stability and Degradation
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Thermal decomposition above 150°C results in scission of the oxygen bridge, forming furan and pyrrolidone fragments .
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Acid-catalyzed rearrangement in HCl/MeOH generates spirocyclic byproducts via hemiketal intermediates .
Key Research Findings
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The 6α-hydroxy group’s axial position enhances steric hindrance, limiting nucleophilic attack at the lactam carbonyl .
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Gold(I)-catalyzed reactions (as seen in analogous bicyclo systems) are ineffective due to the nitrogen’s electron-withdrawing effects .
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Enzymatic oxidation outperforms chemical methods in stereochemical fidelity .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for drug development.
Antitumor Activity
Research has shown that derivatives of the oxabicyclo[3.3.0]octane framework exhibit significant antitumor activity. For instance, studies have synthesized nucleoside analogues based on this structure and evaluated their effectiveness against various cancer cell lines. These compounds demonstrated promising results in inhibiting tumor growth, suggesting that (5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one could serve as a lead compound for developing new anticancer agents .
Neuropharmacological Effects
There is ongoing research into the neuropharmacological effects of this compound, particularly its potential as a treatment for neurological disorders. Preliminary studies suggest that it may modulate neurotransmitter systems, which could be beneficial in conditions such as depression or anxiety .
Chemical Intermediates
This compound serves as an important intermediate in the synthesis of more complex molecules.
Synthesis of Complex Molecules
The compound can be utilized in synthetic pathways to create various biologically active molecules. Its unique bicyclic structure allows for functionalization at multiple sites, facilitating the development of diverse chemical entities . This versatility is particularly valuable in pharmaceutical chemistry where complex structures are often required.
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound derivatives:
Mechanism of Action
The mechanism of action of (5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Core Bicyclic Frameworks
The [3.3.0] bicyclic system is a common scaffold among related compounds, but heteroatom composition and substituents vary significantly:
Key Observations :
Substituent Effects on Physicochemical Properties
Substituents such as hydroxyl groups, aromatic rings, and carboxylic acids modulate solubility and biological activity:
Pharmaceutical Relevance
- The carboxylic acid moiety in is characteristic of β-lactam antibiotics .
- Enantioselective Synthesis : ’s kinetic data supports the use of biocatalysts for efficient production of enantiopure bicyclic lactones, relevant to drug development .
Biological Activity
(5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one is a bicyclic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound’s structure is characterized by the presence of a bicyclic core with an aza and oxabicyclo configuration. The molecular formula is with a molecular weight of approximately 155.19 g/mol. This unique structure contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the areas of antimicrobial, anticancer, and neuroprotective effects. The following sections detail these activities based on various studies.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
The compound demonstrated significant inhibition against Candida albicans, suggesting potential for antifungal applications.
Anticancer Activity
Research into the anticancer effects of this compound has shown promising results, particularly in vitro against various cancer cell lines.
| Cell Line | IC50 Value (µM) | Effect | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induces apoptosis | |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest | |
| A549 (Lung Cancer) | 25 | Inhibits proliferation |
These findings indicate that the compound may serve as a lead for developing new anticancer agents.
Neuroprotective Effects
Neuroprotective properties have also been attributed to this compound, with studies highlighting its ability to protect neuronal cells from oxidative stress.
The neuroprotective effects are believed to be mediated through:
- Antioxidant Activity: Scavenging free radicals.
- Anti-inflammatory Action: Reducing neuroinflammation markers.
Case Studies
A notable case study involved the administration of this compound in animal models of neurodegenerative diseases. The results showed:
- Improved cognitive function.
- Decreased levels of oxidative stress markers.
This suggests potential therapeutic applications in treating conditions like Alzheimer’s disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
